锑化镧

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

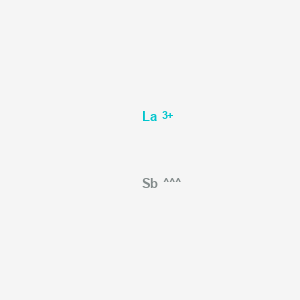

Lanthanum antimonide is a compound of lanthanum, a chemical element with the symbol La and atomic number 57 , and antimony. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . It is the eponym of the lanthanide series, a group of 15 similar elements between lanthanum and lutetium in the periodic table .

Synthesis Analysis

The synthesis of a nano-sized La (III) supramolecular species was achieved by the sonochemical method . This compound decomposed at 800 °C in air to produce La2O3 nanoparticles . Lanthanum oxide nanoparticles were characterized by FESEM, EDAX, and XRD techniques .Molecular Structure Analysis

Lanthanum gallium antimonide, La12Ga3.26Sb24.02, has been synthesized and its structure has been determined by single-crystal X-ray diffraction methods . The structure is orthorhombic, with space group D2h25 - Immm .Chemical Reactions Analysis

Lanthanum reacts slowly with cold water, and quickly with hot water , forming lanthanum(III) hydroxide, La(OH)3, and hydrogen gas (H2) . It also reacts with all the halogens, forming the corresponding lanthanum (III) halides .Physical And Chemical Properties Analysis

Lanthanum is a solid at 20°C with a density of 6.15 g/cm3 . It has a melting point of 920°C and a boiling point of 3464°C . The lanthanides have similar ionic radii to calcium, but due to a higher charge, they have a high affinity for Ca2+ sites on biological molecules .科学研究应用

医学应用

包括锑化镧在内的镧化合物因其潜在的医学应用而受到研究。一个感兴趣的领域是它们在金属基药物中的应用。例如,碳酸镧已被批准用于治疗高磷血症,展示了镧系元素的治疗潜力 (Fricker, 2006)。此外,包括镧在内的镧系元素已在癌症诊断、治疗和抗菌活性中显示出前景。它们顺磁性在磁共振成像 (MRI) 中是有益的,使其在医学成像和癌症治疗中具有价值 (Kaczmarek 等,2018)。

环境和农业影响

镧作为一种稀土元素,已证明具有诱导植物兴奋剂的作用。兴奋剂是一种双相剂量反应,其中低剂量刺激而高剂量抑制。镧在这一框架内对植物生长的影响表明在农业和环境科学中的潜在应用 (Agathokleous 等,2018)。此外,氧化镧纳米粒子已被用于清除微生物生长培养基中的磷酸盐,突出了它们在抗菌策略和营养饥饿技术中的作用 (Gerber 等,2012)。

工业和化学应用

在工业应用领域,镧化合物已用于电色谱研究以进行金属离子分离,展示了它们在分析化学中的实用性。特别是锑酸镧,由于其离子交换特性,在金属离子分离中显示出潜力 (De & Chakraborty, 1981)。此外,镧与其他元素和化合物的相互作用,例如在镓锰锑化镧中,突出了其在开发具有特定电气和结构特性的材料中的作用 (Crerar 等,2003)。

作用机制

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption .

安全和危害

未来方向

Lanthanum-based adsorbents have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water . More pilot-scale studies involving La-based adsorbents should be conducted .

属性

IUPAC Name |

antimony;lanthanum(3+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.Sb/q+3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCSAYBLRCMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb].[La+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaSb+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.665 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12142-69-7 |

Source

|

| Record name | Antimony, compd. with lanthanum (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012142697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with lanthanum (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with lanthanum (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)

![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)